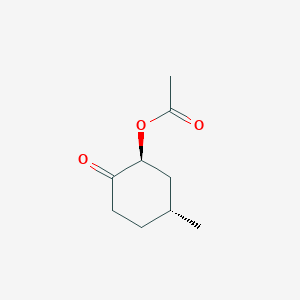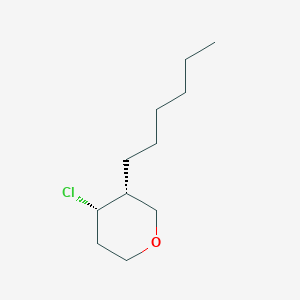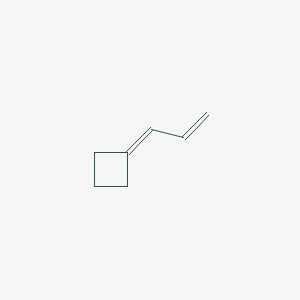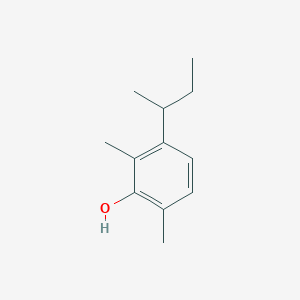
3-(Butan-2-yl)-2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butan-2-yl)-2,6-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a butan-2-yl group and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol group, making it more nucleophilic. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
3-(Butan-2-yl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding alcohols or other reduced phenolic compounds.
Substitution: Halogenated phenols or other substituted aromatic compounds.
科学的研究の応用
3-(Butan-2-yl)-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Butan-2-yl)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
3-(Butan-2-yl)phenol: Lacks the additional methyl groups, affecting its reactivity and applications.
2,4-Dimethylphenol: Has a different substitution pattern on the benzene ring, leading to distinct chemical behavior.
Uniqueness
3-(Butan-2-yl)-2,6-dimethylphenol is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and potential applications. The presence of both the butan-2-yl group and the two methyl groups enhances its reactivity and makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
61248-68-8 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
3-butan-2-yl-2,6-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-8(2)11-7-6-9(3)12(13)10(11)4/h6-8,13H,5H2,1-4H3 |
InChIキー |
MQYPPOWAWDMESY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=C(C(=C(C=C1)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


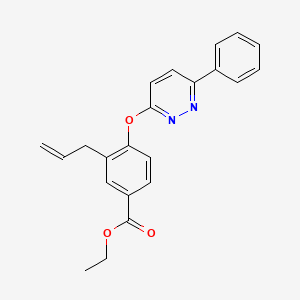
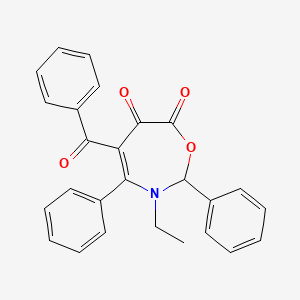
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

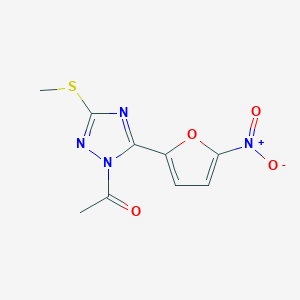
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
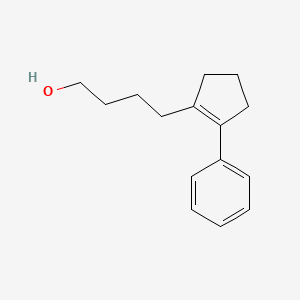
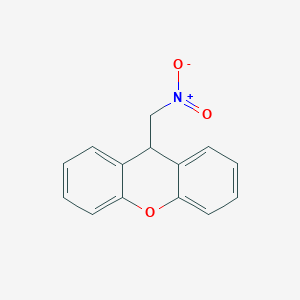
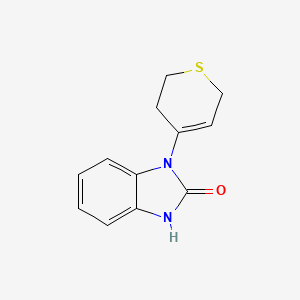
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)
